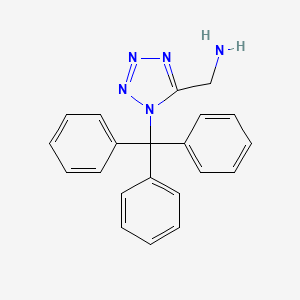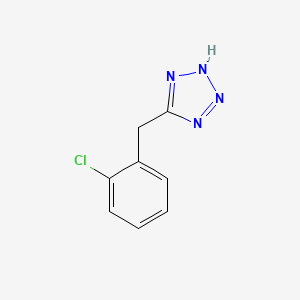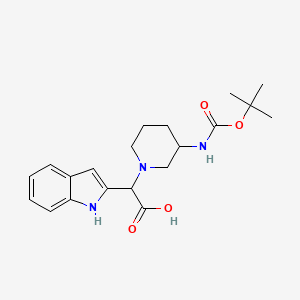
(3-Boc-amino-piperidin-1-YL)-(1H-indol-2-YL)-acetic acid
Overview
Description
“(3-Boc-amino-piperidin-1-YL)-(1H-indol-2-YL)-acetic acid” appears to be a complex organic compound. It contains a piperidine ring (a common motif in many pharmaceuticals), an indole group (a structure found in many natural products and pharmaceuticals), and a carboxylic acid group.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the protection of the amino group on the piperidine ring with a Boc (tert-butoxycarbonyl) group, followed by the coupling of the piperidine and indole rings, and finally the introduction of the acetic acid group.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The piperidine ring provides a basic nitrogen atom, the indole group contributes aromaticity and potential for pi-pi interactions, and the carboxylic acid group can participate in hydrogen bonding and ionic interactions.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The Boc-protected amino group would be relatively inert unless exposed to conditions that remove the Boc group. The indole and carboxylic acid groups could potentially undergo a variety of reactions depending on the conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. It would likely be solid at room temperature, and its solubility would depend on the specific arrangement of the functional groups. The presence of the carboxylic acid group could make it somewhat soluble in water, while the rest of the structure could confer solubility in organic solvents.Scientific Research Applications
Synthesis and Configuration Analysis
A study by Król et al. (2022) details the synthesis of new chiral 3-(piperidin-3-yl)-1H-indole derivatives from corresponding diastereomers. The article focuses on the systematic study of molecular structures and the absolute configuration of enantiomers, which is crucial for understanding the applications of such compounds in scientific research.
Deuterium-Labeled Antagonist Synthesis
Lin, Gong, and Salter (2022) describe the synthesis of a deuterium-labeled CCR2 antagonist, [4-(1H-indol-3-yl)-piperidin-1-yl]-{1-[3-(3,4,5-trifluoro-phenyl)-acryloyl]-piperidin-4-yl}-acetic acid, highlighting the steps and methods used in the process. This paper, found at this link, is significant for its potential applications in pharmacological research, particularly in the study of CCR2 antagonists.
Development of Novel Heterocyclic Amino Acids
Matulevičiūtė et al. (2021) discuss the synthesis and characterization of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as heterocyclic amino acids. Their research, accessible here, provides valuable insights into the potential applications of these compounds as building blocks in medicinal chemistry.
Aminolysis of Activated Esters
Pfeiffer and Hanna (1993) explore the kinetics of aminolysis with various amines, including piperidine, in their study titled "Aminolysis of activated esters of indole-3-acetic acid in acetonitrile." This research, detailed at this link, has implications for understanding the reactivity and potential applications of indole acetic acid derivatives in chemical synthesis.
Electrochemical Studies of Novel Compounds
Naik et al. (2013) conducted a study on novel Mannich bases bearing pyrazolone moiety, which includes the synthesis and electrochemical behavior analysis of these compounds. Their research, available here, provides insights into the electrochemical properties of these novel compounds, which can be significant for their application in various scientific fields.
Synthesis of Fluorescence Probes
Morales (1995) discusses the synthesis of constrained amino acids and benzannulated analogs of indole as potential fluorescence probes of peptide structure. This study, found at this link, demonstrates the importance of these compounds in the study of peptide structures and their potential use in biochemical research.
Anticancer Activity Evaluation
Kumar et al. (2013) investigated the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and evaluated their anticancer activity. Their findings, available here, are significant for understanding the therapeutic potential of these compounds in cancer treatment.
Safety And Hazards
As with any chemical compound, handling “(3-Boc-amino-piperidin-1-YL)-(1H-indol-2-YL)-acetic acid” would require appropriate safety precautions. Without specific information, it’s safe to assume that it should be handled with gloves and eye protection, and that it should not be ingested or inhaled.
Future Directions
The study of complex organic compounds like “(3-Boc-amino-piperidin-1-YL)-(1H-indol-2-YL)-acetic acid” is a vibrant field of research, with potential applications in pharmaceuticals, materials science, and other areas. Future research could involve exploring its biological activity, optimizing its synthesis, or investigating its physical and chemical properties in more detail.
properties
IUPAC Name |
2-(1H-indol-2-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c1-20(2,3)27-19(26)21-14-8-6-10-23(12-14)17(18(24)25)16-11-13-7-4-5-9-15(13)22-16/h4-5,7,9,11,14,17,22H,6,8,10,12H2,1-3H3,(H,21,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVZQGGULAQQJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C(C2=CC3=CC=CC=C3N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Boc-amino-piperidin-1-YL)-(1H-indol-2-YL)-acetic acid | |
CAS RN |
885276-55-1 | |
| Record name | α-[3-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-piperidinyl]-1H-indole-2-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885276-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



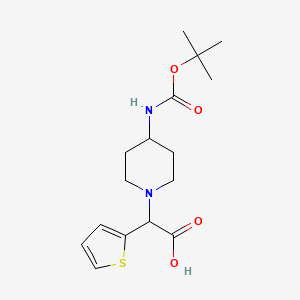
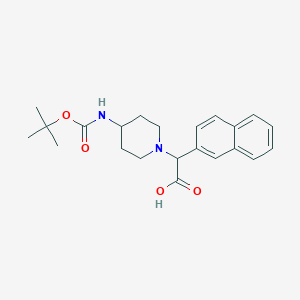
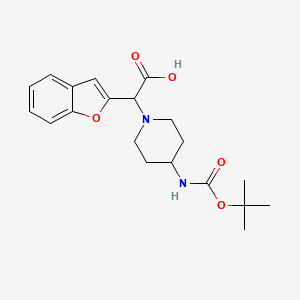
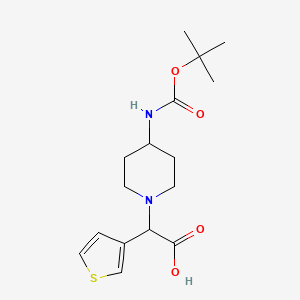
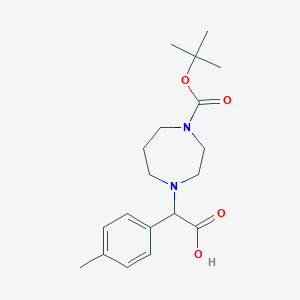
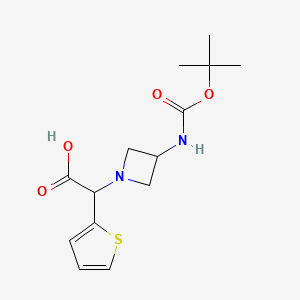
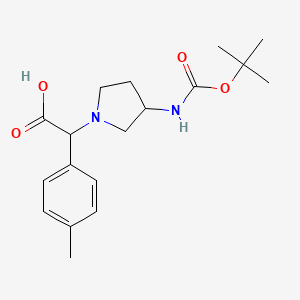
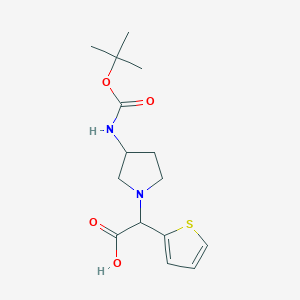
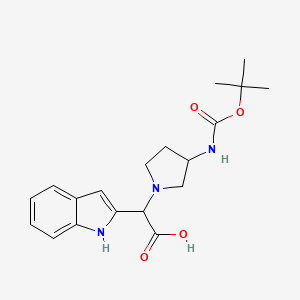
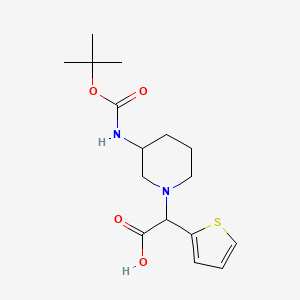
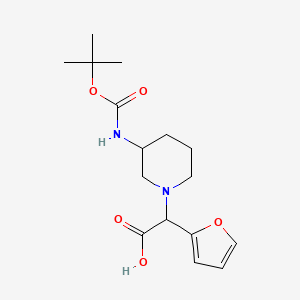
![1-Phenyl-imidazo[1,5-A]pyridine-3-carboxylic acid ethyl ester](/img/structure/B3293457.png)
